molecular formula C18H21NOS B14315001 3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol CAS No. 112393-78-9

3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol

Katalognummer: B14315001
CAS-Nummer: 112393-78-9
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: HJFHNBGOTLSQCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol is a chemical compound with a complex structure that includes a phenol group, a thiomorpholine ring, and a phenylethyl substituent.

Vorbereitungsmethoden

The synthesis of 3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol typically involves multiple steps, including the formation of the thiomorpholine ring and the attachment of the phenylethyl group. One common synthetic route involves the reaction of 2-phenylethylamine with a suitable thiomorpholine precursor under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenol or thiomorpholine ring positions, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group may participate in hydrogen bonding or other interactions, while the thiomorpholine ring and phenylethyl group contribute to the compound’s overall binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol include other phenol derivatives and thiomorpholine-containing molecules. These compounds may share some chemical properties but differ in their specific substituents and overall structure. The unique combination of the phenol group, thiomorpholine ring, and phenylethyl substituent in this compound distinguishes it from other related compounds .

Eigenschaften

112393-78-9

Molekularformel

C18H21NOS

Molekulargewicht

299.4 g/mol

IUPAC-Name

3-[4-(2-phenylethyl)thiomorpholin-2-yl]phenol

InChI

InChI=1S/C18H21NOS/c20-17-8-4-7-16(13-17)18-14-19(11-12-21-18)10-9-15-5-2-1-3-6-15/h1-8,13,18,20H,9-12,14H2

InChI-Schlüssel

HJFHNBGOTLSQCJ-UHFFFAOYSA-N

Kanonische SMILES

C1CSC(CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.